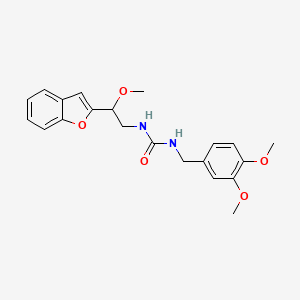
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic compound that features a benzofuran moiety and a urea linkage
Vorbereitungsmethoden
The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran derivative is then alkylated with 2-methoxyethyl halide in the presence of a base such as potassium carbonate.
Urea Formation: The final step involves the reaction of the alkylated benzofuran with 3,4-dimethoxybenzyl isocyanate to form the urea linkage.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may result in the reduction of the urea linkage to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under appropriate temperature and solvent conditions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the urea linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate various signaling pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea include:
1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea: This compound differs by having a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)urea: This compound has a phenyl group instead of a benzyl group, which could influence its binding affinity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-25-17-9-8-14(10-18(17)26-2)12-22-21(24)23-13-20(27-3)19-11-15-6-4-5-7-16(15)28-19/h4-11,20H,12-13H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXGQVRVVPWUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














